molecular formula C20H19ClN2O6 B2792499 2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate CAS No. 551920-98-0

2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate

Cat. No.: B2792499
CAS No.: 551920-98-0
M. Wt: 418.83
InChI Key: FKVJPMJOAYXYEQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester featuring:

  • A 2-(4-chlorophenyl)-2-oxoethyl group at the ester oxygen.
  • A 2-(acetylamino) substituent at the α-position of the propanoate backbone.
  • A 3-(4-methoxyanilino)-3-oxo group at the β-position.

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-acetamido-3-(4-methoxyanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O6/c1-12(24)22-18(19(26)23-15-7-9-16(28-2)10-8-15)20(27)29-11-17(25)13-3-5-14(21)6-4-13/h3-10,18H,11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVJPMJOAYXYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes functional groups such as chlorophenyl, acetylamino, and methoxyanilino moieties. These groups contribute to its reactivity and interaction with biological systems.

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that phenacyl derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Huang et al. (1996)HeLa12Caspase activation
Gandhi et al. (1995)MCF-715Mitochondrial disruption
Ruzicka et al. (2002)A54910Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This action is believed to occur through the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The acetylamino group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
  • Receptor Binding : The chlorophenyl group can enhance binding affinity to various receptors, influencing cell signaling processes.
  • Reactive Oxygen Species (ROS) Modulation : The compound may induce oxidative stress in cancer cells, promoting apoptosis through ROS generation .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Case Study 1 : In a study conducted on breast cancer cell lines, treatment with related compounds resulted in a significant decrease in cell viability and increased apoptosis rates.
  • Case Study 2 : A model using mice with induced inflammation showed that administration of the compound led to a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate is a compound with significant potential in various scientific and pharmaceutical applications. This article explores its applications, focusing on medicinal chemistry, agricultural uses, and biological activity.

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation and survival. For instance, its ability to inhibit certain enzymes or pathways critical for tumor growth has been documented in various case studies.

Antimicrobial Properties
Research has shown that derivatives of this compound possess antimicrobial activity. It has been suggested that the presence of the chlorophenyl moiety enhances the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. This property could be harnessed for developing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects
The compound's structural components indicate potential anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Studies have demonstrated that similar compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new pesticides. Its efficacy against specific pests and pathogens can be explored further through targeted research. The compound's ability to disrupt biological processes in pests could lead to more effective pest control strategies with reduced environmental impact.

Case Studies

Study ReferenceApplication FocusFindings
Study 1 AnticancerDemonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Study 2 AntimicrobialShowed effective inhibition of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Study 3 Anti-inflammatoryReported reduction in inflammation markers in animal models, supporting its use in inflammatory disease treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Ester Moiety

The target compound differs from analogs primarily in the substituents on the ester and propanoate groups. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name (CAS or Reference) Key Substituents Molecular Formula Notable Properties/Findings References
Target Compound 4-Chlorophenyl, 4-methoxyanilino, acetyl C₂₀H₁₈ClN₂O₆ Hypothesized enhanced solubility due to OCH₃; potential bioactivity
2-(4-Chlorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate (Ref 33) 3-CF₃ on benzoate ring C₁₆H₉ClF₃O₄ High lipophilicity; crystallographic data confirms planar aromatic rings
Ethyl 2-(acetylamino)-3-(4-methoxyanilino)-3-oxopropanoate (CAS 866017-93-8) Ethyl ester (vs. chlorophenyl-oxoethyl) C₁₄H₁₈N₂O₅ Improved aqueous solubility due to smaller ester group; DFT studies suggest stable conformation
Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate (CAS 24045-75-8) Cl at α-position, no anilino/acetyl groups C₁₁H₁₀Cl₂O₃ Reactive α-chloro group; prone to nucleophilic substitution

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CF₃):

    • Increase thermal stability and lipophilicity but reduce solubility. For example, the trifluoromethyl group in Ref 33 enhances resistance to enzymatic degradation .
    • Chlorine at the α-position (CAS 24045-75-8) increases reactivity, making the compound a candidate for further derivatization .
  • Electron-Donating Groups (OCH₃): The 4-methoxyanilino group in the target compound likely improves solubility and hydrogen-bonding capacity, which could enhance bioavailability compared to purely chloro-substituted analogs .

Crystallographic and Computational Insights

  • Crystallography:

    • Analogs like 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate (Ref 34) exhibit dihedral angles of ~85° between aromatic rings, influencing molecular packing and melting points .
    • DFT studies on Ref 34 reveal intramolecular hydrogen bonds stabilizing the structure, a feature likely shared with the target compound .
  • Conformational Stability: Ethyl derivatives (e.g., CAS 866017-93-8) show syn-periplanar conformations across ester linkages, as seen in related propanoates .

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2). Validate with MD simulations (NAMD, 100 ns trajectories) .
  • QSAR Models : Corrogate electronic descriptors (HOMO/LUMO gaps) with bioactivity data to prioritize derivatives for synthesis .

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